molecular formula C13H8ClN3O5 B5270014 N-(2-chloro-4-nitrophenyl)-4-nitrobenzamide CAS No. 14105-73-8

N-(2-chloro-4-nitrophenyl)-4-nitrobenzamide

Cat. No.: B5270014
CAS No.: 14105-73-8
M. Wt: 321.67 g/mol
InChI Key: JLSFZJOMMBPTAM-UHFFFAOYSA-N
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Description

N-(2-chloro-4-nitrophenyl)-4-nitrobenzamide is a useful research compound. Its molecular formula is C13H8ClN3O5 and its molecular weight is 321.67 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 321.0152481 g/mol and the complexity rating of the compound is 442. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Anticonvulsant Activity

N-(2-chloro-4-nitrophenyl)-4-nitrobenzamide and its derivatives have been synthesized and evaluated for their anticonvulsant properties. Studies have shown that certain derivatives, like N-(2,6-dimethylphenyl)-4-nitrobenzamide and N-(2-chloro-6-methylphenyl)-4-nitrobenzamide, demonstrate significant efficiency in maximal electroshock-induced seizure (MES) tests in mice. These findings suggest the potential of these compounds in the development of anticonvulsant medications (Bailleux et al., 1995).

Crystal Structure and Synthesis

The compound has been a subject of study in crystallography and synthetic chemistry. Research on regio- and stereo-synthesis of this compound derivatives has provided insights into the molecular structure and properties, including crystal structure determined by single-crystal X-ray diffraction methods (Samimi, 2016).

Antitumor Activity and Spectroscopic Properties

Studies involving derivatives like 4-chloro-N-(2-(2-nitrophenyl)acetoxy)-N-phenylbenzamide have shown potential antitumor activities. These compounds were characterized using spectroscopic methods and investigated for their structure-property relationships, showing promising results in anticancer assays (He et al., 2014).

Synthesis and Characterization of Derivatives

Different N,N-diacylaniline derivatives, including variants of this compound, have been synthesized and characterized, with studies focusing on their molecular structure and vibrational properties using density functional theory (DFT) calculations (Al‐Sehemi et al., 2017).

Synthesis of Polyimides

This compound and related compounds have been used in the synthesis of novel polyimides, which are important for various industrial applications. These studies focus on the preparation, characterization, and properties of these polyimides, demonstrating their thermal stability and potential for advanced technologies (Mehdipour‐Ataei et al., 2004).

Anticancer Properties of Derivatives

Derivatives of this compound have been explored for their anticancer properties. Studies have investigated the molecular structure, vibrational properties, and in vitro cytotoxicity against various human cancer cell lines, showing significant activity in some cases (Pandey et al., 2019).

Scientific Research Applications of this compound

Synthesis and Anticonvulsant Activity

This compound and its derivatives have been synthesized and evaluated for anticonvulsant properties. Studies show that certain derivatives, like N-(2,6-dimethylphenyl)-4-nitrobenzamide and N-(2-chloro-6-methylphenyl)-4-nitrobenzamide, demonstrate significant efficiency in maximal electroshock-induced seizure (MES) tests in mice, suggesting their potential in the development of anticonvulsant medications (Bailleux et al., 1995).

Crystal Structure and Synthesis

The compound has been studied in crystallography and synthetic chemistry. Research on regio- and stereo-synthesis of this compound derivatives has provided insights into the molecular structure and properties, including crystal structure determined by single-crystal X-ray diffraction methods (Samimi, 2016).

Antitumor Activity and Spectroscopic Properties

Studies involving derivatives like 4-chloro-N-(2-(2-nitrophenyl)acetoxy)-N-phenylbenzamide have shown potential antitumor activities. These compounds were characterized using spectroscopic methods and investigated for their structure-property relationships, showing promising results in anticancer assays (He et al., 2014).

Synthesis and Characterization of Derivatives

Different N,N-diacylaniline derivatives, including variants of this compound, have been synthesized and characterized. Studies focus on their molecular structure and vibrational properties using density functional theory (DFT) calculations (Al‐Sehemi et al., 2017).

Synthesis of Polyimides

This compound and related compounds have been used in the synthesis of novel polyimides, which are important for various industrial applications. These studies focus on the preparation, characterization, and properties of these polyimides, demonstrating their thermal stability and potential for advanced technologies (Mehdipour‐Ataei et al., 2004).

Anticancer Properties of Derivatives

Derivatives of this compound have been explored for their anticancer properties. Studies have investigated the molecular structure, vibrational properties, and in vitro cytotoxicity against various human cancer cell lines, showing significant activity in some cases (Pandey et al., 2019).

Properties

IUPAC Name

N-(2-chloro-4-nitrophenyl)-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClN3O5/c14-11-7-10(17(21)22)5-6-12(11)15-13(18)8-1-3-9(4-2-8)16(19)20/h1-7H,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLSFZJOMMBPTAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20343668
Record name N-(2-Chloro-4-nitrophenyl)-4-nitrobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20343668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14105-73-8
Record name N-(2-Chloro-4-nitrophenyl)-4-nitrobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20343668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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